4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives through multicomponent reactions. These reactions often involve the use of transition metal catalysts and cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly methods and sustainable synthetic strategies is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H2O2 or TBHP.
Reduction: Can be reduced using agents like sodium borohydride (NaBH4).
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in neuroinflammation, thereby exerting its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline
- 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H15ClFN |
---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9;/h3-5,8,13H,2,6-7H2,1H3;1H |
InChI Key |
GYOOCAKACVUMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC2=C1C=C(C=C2)F.Cl |
Origin of Product |
United States |
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